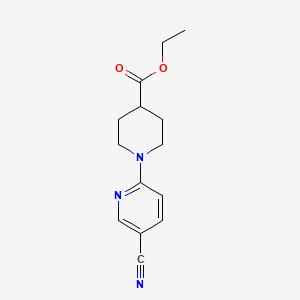

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a piperidine-based compound featuring a cyano-substituted pyridine ring at the 1-position and an ethyl ester group at the 4-position of the piperidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 5-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate has potential applications in several areas of research:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a ligand that interacts with various biological targets. Its mechanism of action involves modulating the activity of specific enzymes and receptors, which can lead to significant biological effects.

Anticancer Research

Recent studies have explored the anticancer properties of this compound. For example, it has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against cancer.

Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on enzymes involved in critical biological pathways. Its ability to modulate enzyme activity could have implications in treating diseases related to metabolic dysregulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key findings include:

- Inhibition of Enzymes : The compound has been noted for its ability to inhibit enzymes that play roles in various disease processes.

- Binding Affinity : Studies indicate that modifications to the piperidine ring can enhance binding affinity and selectivity against specific targets.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines, indicating potential for drug development.

- Neuroprotective Properties : Research indicated that this compound could act on neurological pathways, suggesting applications in treating neurodegenerative diseases such as Alzheimer’s.

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed varying degrees of bioavailability among derivatives, influencing their therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

The compound’s key structural analogs vary in substituents, aromatic systems, and linker groups, influencing their physicochemical and biological behaviors:

Key Observations :

- Aromatic System : Pyridine/pyrimidine rings offer hydrogen-bonding capabilities via nitrogen atoms, unlike phenyl derivatives .

- Steric Effects : Bulky substituents like bromine or benzo-dioxin systems may hinder binding to sterically constrained targets.

Physicochemical and Pharmacokinetic Considerations

Biological Activity

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its piperidine core, which is a common structure in various bioactive compounds. The presence of the 5-cyanopyridine moiety enhances its interaction with biological targets.

Molecular Structure

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.30 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It may interact with specific molecular targets, influencing various biochemical pathways.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways associated with diseases such as cancer and neurological disorders.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines with notable results:

These findings suggest that the compound has selective cytotoxic effects on cancer cells while showing lower toxicity towards normal cells.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its potential as an A2A receptor antagonist could provide therapeutic benefits by reducing neuroinflammation and promoting neuronal survival.

Study 1: Anticancer Screening

In a comparative study, this compound was tested alongside other piperidine derivatives for their anticancer activity. The results demonstrated that this compound had a superior selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential for further development as an anticancer agent.

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models have shown that administration of this compound resulted in significant improvements in cognitive function and reductions in neuroinflammatory markers. These findings support its role as a candidate for treating neurodegenerative conditions.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate?

A plausible synthetic route involves nucleophilic substitution between ethyl piperidine-4-carboxylate derivatives and 5-cyano-2-halopyridines. For example:

- Step 1 : React ethyl piperidine-4-carboxylate with 5-cyano-2-chloropyridine in the presence of an organic base (e.g., diisopropylamine) and a polar aprotic solvent (e.g., THF or DMF) at 60–80°C for 12–24 hours.

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using NMR and mass spectrometry.

This methodology is analogous to processes used for structurally related piperidine-carboxylate derivatives, where halogen displacement at the pyridine ring is a key step .

Q. What analytical techniques are suitable for characterizing this compound?

The compound can be characterized using the following techniques:

Q. How can researchers confirm the compound’s purity and structural integrity?

- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention time against a certified reference standard.

- Structural Integrity : Combine X-ray crystallography (if single crystals are obtainable) with 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities. For crystalline samples, SHELXL refinement can validate bond lengths and angles .

Advanced Research Questions

Q. What strategies can resolve crystallographic data inconsistencies during X-ray diffraction analysis?

- Refinement : Use SHELXL for high-resolution data, applying restraints for disordered regions (e.g., ethyl or piperidine groups). Incorporate hydrogen-bonding constraints from graph set analysis to optimize packing models .

- Data Collection : Ensure crystal quality by optimizing solvent systems (e.g., THF/water) and slow evaporation. Low-temperature (100 K) data collection minimizes thermal motion artifacts.

Q. How do structural modifications at the piperidine ring influence biological activity?

- Piperidine Substitution : Introducing electron-withdrawing groups (e.g., cyano at the pyridine ring) enhances electrophilicity, potentially increasing interactions with biological targets like enzymes involved in nitric oxide (NO) modulation .

- Case Study : Analogous compounds (e.g., Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate) show that steric hindrance at the piperidine N-atom reduces receptor binding, while ester flexibility improves bioavailability .

Q. What methodological considerations are critical for assessing the compound’s potential in nitric oxide modulation?

- In Vitro Assays :

- Use RAW 264.7 macrophages to measure NO production via Griess reagent (detection limit: 0.5 µM).

- Compare dose-response curves (1–100 µM) against positive controls (e.g., LPS).

- Structural Insights : Molecular docking (e.g., AutoDock Vina) can predict interactions with iNOS active sites, prioritizing derivatives with optimized binding energies (< -8 kcal/mol) .

Properties

CAS No. |

799557-74-7 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C14H17N3O2/c1-2-19-14(18)12-5-7-17(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3 |

InChI Key |

LFPMXWZMTOFOQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.